molecular formula C19H31N3 B5196597 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine

1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine

Cat. No. B5196597
M. Wt: 301.5 g/mol
InChI Key: GRXRECHMTVSURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine, also known as BPAP, is a psychoactive drug that has been used in scientific research. BPAP is a selective dopamine receptor agonist that has been shown to have potential therapeutic effects for the treatment of Parkinson's disease and depression.

Scientific Research Applications

1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine has been used in scientific research to investigate its potential therapeutic effects for the treatment of Parkinson's disease and depression. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine has been shown to selectively activate dopamine receptors and increase dopamine release in the brain, which may help to alleviate the symptoms of Parkinson's disease. Depression is a mood disorder that is characterized by a lack of motivation and pleasure. 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine has been shown to increase the activity of dopamine neurons in the brain, which may help to alleviate the symptoms of depression.

Mechanism of Action

1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine is a selective dopamine receptor agonist that has been shown to activate dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and pleasure. 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine has been shown to selectively activate dopamine D1 and D2 receptors, which may help to alleviate the symptoms of Parkinson's disease and depression.
Biochemical and Physiological Effects
1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine has been shown to increase dopamine release in the brain, which may help to alleviate the symptoms of Parkinson's disease and depression. 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine has also been shown to increase the activity of dopamine neurons in the brain, which may help to improve mood and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine in lab experiments is its selective activation of dopamine receptors, which allows for the investigation of the specific effects of dopamine on the brain. One limitation of using 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

Future research on 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine may investigate its potential therapeutic effects for other neurological disorders, such as schizophrenia and addiction. Additionally, research may investigate the potential use of 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine in combination with other drugs to enhance its therapeutic effects. Finally, research may investigate the potential long-term effects of 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine on the brain and the body.
Conclusion
1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine, or 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine, is a selective dopamine receptor agonist that has been used in scientific research to investigate its potential therapeutic effects for the treatment of Parkinson's disease and depression. 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine has been shown to selectively activate dopamine receptors and increase dopamine release in the brain, which may help to alleviate the symptoms of these disorders. Future research may investigate the potential use of 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine for other neurological disorders and the potential long-term effects of 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine on the brain and the body.

Synthesis Methods

1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine is synthesized by the reaction of 1-benzyl-4-piperidone with 1-piperidino-2-chloroethane in the presence of sodium hydride. The resulting product is then purified through recrystallization to obtain pure 1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine.

properties

IUPAC Name

1-benzyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3/c1-3-7-18(8-4-1)17-22-14-9-19(10-15-22)20-11-16-21-12-5-2-6-13-21/h1,3-4,7-8,19-20H,2,5-6,9-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXRECHMTVSURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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